

analytical methods for 4-Iodo-3-nitroaniline quantification

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Compound of Interest

Compound Name: 4-Iodo-3-nitroaniline

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A Comparative Guide to Analytical Methods for the Quantification of 4-Iodo-3-nitroaniline

For researchers, scientists, and drug development professionals, the accurate and precise quantification of **4-iodo-3-nitroaniline** is crucial for process monitoring, quality control, and safety assessment. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. While specific experimental data for **4-iodo-3-nitroaniline** is not extensively available in public literature, this guide leverages data from analogous halogenated nitroaromatic compounds to provide a robust comparison of methodologies. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.

Data Presentation

The following table summarizes the estimated performance characteristics of various analytical methods for the quantification of **4-iodo-3-nitroaniline**. This data is compiled from studies on similar analytes and offers a comparative baseline for method selection.

Analytical Method	Linearity (R ²)	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Precision (%RSD)	Accuracy/Recovery (%)
HPLC-UV	> 0.999	0.1 - 1 µg/mL	0.3 - 3 µg/mL	< 5%	95 - 105%
GC-MS	> 0.99	1 - 10 ng/mL	3 - 30 ng/mL	< 10%	90 - 110%
UV-Vis Spectrophotometry	> 0.99	0.5 - 2 µg/mL	1.5 - 6 µg/mL	< 5%	95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds like **4-iodo-3-nitroaniline**.

Instrumentation:

- HPLC system with a quaternary or binary pump
- Autosampler
- Column oven
- UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may require optimization.
- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Injection Volume: 10 µL
- Detection Wavelength: Based on the UV spectrum of **4-iodo-3-nitroaniline**, a wavelength between 254 nm and 380 nm is expected to provide good sensitivity. For related nitroanilines, detection is often performed around 380 nm.^[1]

Sample Preparation:

- Accurately weigh and dissolve a standard of **4-iodo-3-nitroaniline** in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
- Dissolve the sample containing **4-iodo-3-nitroaniline** in the mobile phase, ensuring the final concentration is within the calibration range.
- Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like **4-iodo-3-nitroaniline**, derivatization may be necessary to improve its volatility and thermal stability, although direct analysis may be possible.^[2]

Instrumentation:

- Gas chromatograph with a split/splitless injector
- Mass spectrometer (e.g., single quadrupole or triple quadrupole)

Chromatographic Conditions:

- Column: A low to mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for the analysis of aromatic compounds.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 1 minute.
 - Ramp: Increase to 280 °C at a rate of 15 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.
- Injection Mode: Splitless injection (1 µL).

Mass Spectrometry Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Monitor characteristic ions of **4-iodo-3-nitroaniline**.

Sample Preparation:

- Prepare a stock solution of **4-iodo-3-nitroaniline** in a suitable solvent such as ethyl acetate or dichloromethane.
- Prepare calibration standards by serial dilution of the stock solution.
- Extract the analyte from the sample matrix using an appropriate technique (e.g., liquid-liquid extraction or solid-phase extraction).
- Concentrate the extract and reconstitute in the injection solvent.
- If derivatization is required, a common approach for anilines is acylation.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb light in the ultraviolet-visible region.

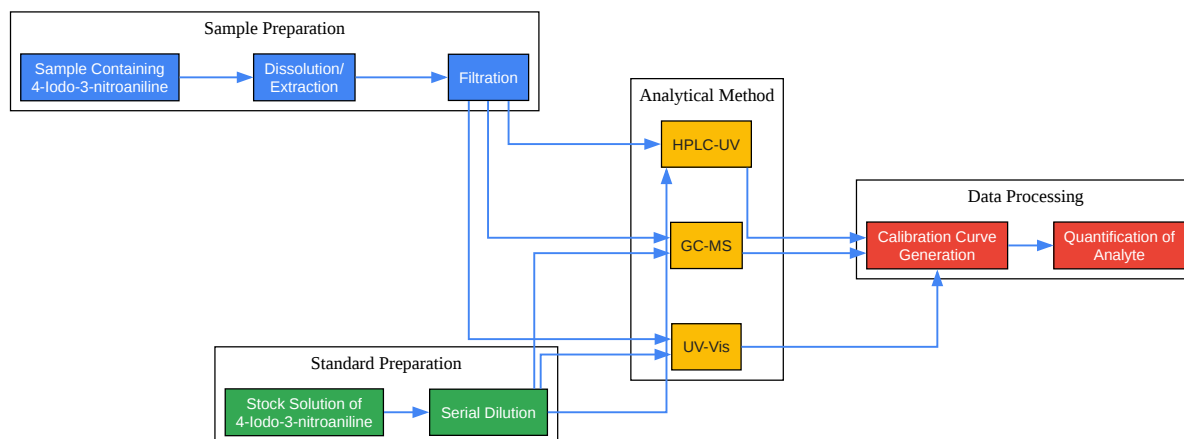
Instrumentation:

- UV-Visible Spectrophotometer (double beam recommended)

Methodology:

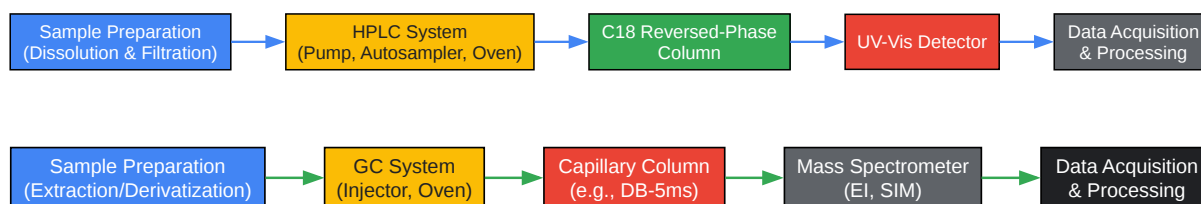
- Solvent: A suitable solvent that dissolves the analyte and is transparent in the measurement wavelength range (e.g., ethanol, methanol, or acetonitrile).
- Wavelength of Maximum Absorbance (λ_{max}): Determine the λ_{max} by scanning a solution of **4-iodo-3-nitroaniline** across the UV-Vis spectrum (typically 200-800 nm). For 4-nitroaniline, the λ_{max} is around 380 nm.^[1]
- Calibration Curve:
 - Prepare a stock solution of **4-iodo-3-nitroaniline** in the chosen solvent.
 - Create a series of standard solutions of known concentrations by diluting the stock solution.
 - Measure the absorbance of each standard solution at the λ_{max} .
 - Plot a graph of absorbance versus concentration to generate a calibration curve.
- Sample Analysis:
 - Dissolve the sample in the same solvent used for the standards.
 - Measure the absorbance of the sample solution at the λ_{max} .
 - Determine the concentration of **4-iodo-3-nitroaniline** in the sample using the calibration curve.

Mandatory Visualization



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Caption: General experimental workflow for the quantification of **4-iodo-3-nitroaniline**.



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